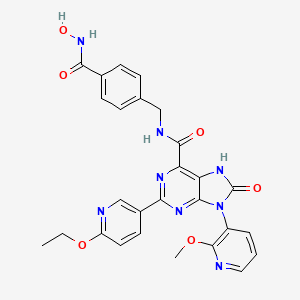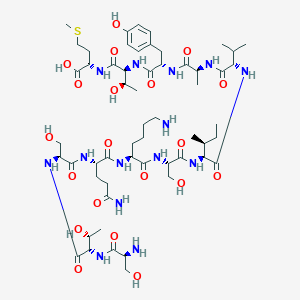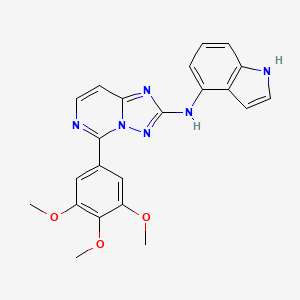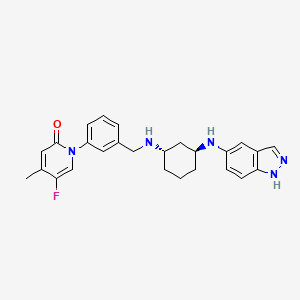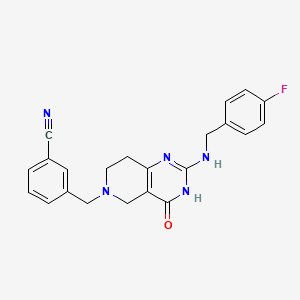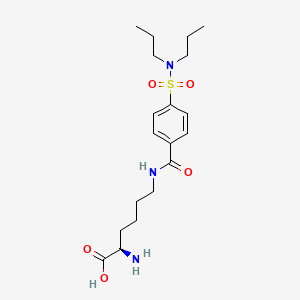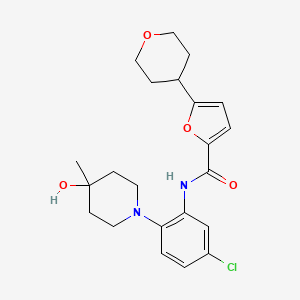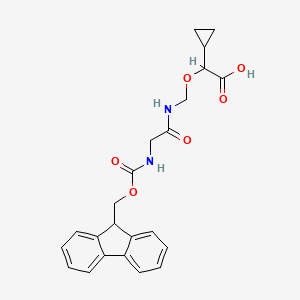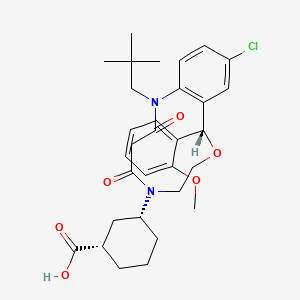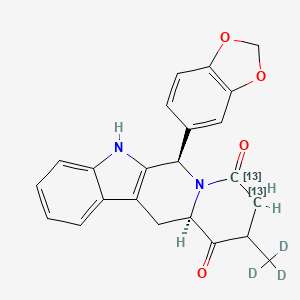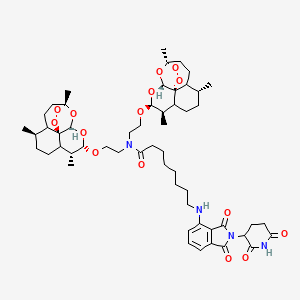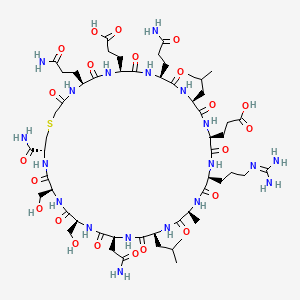
Thioether-cyclized helix B peptide, CHBP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thioether-cyclized helix B peptide, CHBP, is a synthetic peptide known for its ability to enhance metabolic stability and provide renoprotective effects. This compound achieves these effects by promoting autophagy through the inhibition of mammalian target of rapamycin complex 1 (mTORC1) and activation of mammalian target of rapamycin complex 2 (mTORC2) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of thioether-cyclized helix B peptide, CHBP, involves the cyclization of a linear peptide sequence via a thioether bond. The sequence is Ac-Gln-Glu-Gln-Leu-Glu-Arg-Ala-Leu-Asn-Ser-Ser-Cys-NH2, and the cyclization occurs through the N-terminal methionine and the thiol group of cysteine .
Industrial Production Methods: Industrial production of this compound, typically involves solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient assembly of the peptide chain on a solid support, followed by cyclization and purification steps to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Thioether-cyclized helix B peptide, CHBP, primarily undergoes reactions related to its peptide nature. These include:
Oxidation: The thiol group of cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: Amino acid residues can be substituted to modify the peptide sequence
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt)
Major Products:
Oxidation: Formation of disulfide-bonded peptides.
Reduction: Regeneration of thiol-containing peptides.
Substitution: Modified peptides with altered amino acid sequences
Applications De Recherche Scientifique
Thioether-cyclized helix B peptide, CHBP, has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide cyclization and stability.
Biology: Investigated for its role in autophagy and cellular metabolism.
Medicine: Explored for its potential therapeutic effects in kidney ischemia-reperfusion injury and other renal conditions.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents
Mécanisme D'action
Thioether-cyclized helix B peptide, CHBP, exerts its effects by modulating the mTOR signaling pathway. It inhibits mTORC1 and activates mTORC2, leading to the induction of autophagy. This process enhances metabolic stability and provides renoprotective effects. The molecular targets include mTORC1 and mTORC2, which are key regulators of cell growth, proliferation, and survival .
Comparaison Avec Des Composés Similaires
Thioether-cyclized helix B peptide, CHBP, is unique due to its thioether-cyclized structure, which enhances its metabolic stability and resistance to proteolysis. Similar compounds include:
Linear helix B peptides: These lack the cyclization and are more susceptible to degradation.
Disulfide-cyclized peptides: These have disulfide bonds instead of thioether bonds, which can be less stable under certain conditions
Propriétés
Formule moléculaire |
C56H93N19O22S |
|---|---|
Poids moléculaire |
1416.5 g/mol |
Nom IUPAC |
3-[(5S,8S,11S,14S,17S,20S,23S,26S,29S,32S,35S,38R)-29-(2-amino-2-oxoethyl)-5,11-bis(3-amino-3-oxopropyl)-38-carbamoyl-17-(2-carboxyethyl)-20-[3-(diaminomethylideneamino)propyl]-32,35-bis(hydroxymethyl)-23-methyl-14,26-bis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxo-1-thia-4,7,10,13,16,19,22,25,28,31,34,37-dodecazacyclononatriacont-8-yl]propanoic acid |
InChI |
InChI=1S/C56H93N19O22S/c1-24(2)17-32-52(94)72-34(19-40(59)80)53(95)73-35(20-76)54(96)74-36(21-77)55(97)75-37(44(60)86)22-98-23-41(81)65-28(8-12-38(57)78)47(89)68-30(10-14-42(82)83)49(91)67-29(9-13-39(58)79)50(92)71-33(18-25(3)4)51(93)69-31(11-15-43(84)85)48(90)66-27(7-6-16-63-56(61)62)46(88)64-26(5)45(87)70-32/h24-37,76-77H,6-23H2,1-5H3,(H2,57,78)(H2,58,79)(H2,59,80)(H2,60,86)(H,64,88)(H,65,81)(H,66,90)(H,67,91)(H,68,89)(H,69,93)(H,70,87)(H,71,92)(H,72,94)(H,73,95)(H,74,96)(H,75,97)(H,82,83)(H,84,85)(H4,61,62,63)/t26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-/m0/s1 |
Clé InChI |
KSNPRNVCPCWSPM-HIGYSMTCSA-N |
SMILES isomérique |
C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCC(=O)O)CC(C)C)CCC(=O)N)CCC(=O)O)CCC(=O)N)C(=O)N)CO)CO)CC(=O)N)CC(C)C |
SMILES canonique |
CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCC(=O)O)CC(C)C)CCC(=O)N)CCC(=O)O)CCC(=O)N)C(=O)N)CO)CO)CC(=O)N)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-[2-(4-Chloroanilino)-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]phenol](/img/structure/B12377139.png)
